molecular formula C5H3Br2N3O2 B13140213 5,6-Dibromo-3-nitropyridin-2-amine

5,6-Dibromo-3-nitropyridin-2-amine

Cat. No.: B13140213
M. Wt: 296.90 g/mol
InChI Key: NHLPOHRQWBKZQA-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-nitropyridin-2-amine: is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.9 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-nitropyridin-2-amine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 3-nitropyridine with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 5 and 6 positions . The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .

Scientific Research Applications

Chemistry: 5,6-Dibromo-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors .

Medicine: The compound’s derivatives are being studied for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as antimicrobial, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and nitro groups play a crucial role in its binding affinity and reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison: 5,6-Dibromo-3-nitropyridin-2-amine is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 5-Bromo-2-nitropyridine and 2-Amino-5-bromo-3-nitropyridine have different substitution patterns, leading to variations in their properties and applications .

Properties

Molecular Formula

C5H3Br2N3O2

Molecular Weight

296.90 g/mol

IUPAC Name

5,6-dibromo-3-nitropyridin-2-amine

InChI

InChI=1S/C5H3Br2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)

InChI Key

NHLPOHRQWBKZQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)N)[N+](=O)[O-]

Origin of Product

United States

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